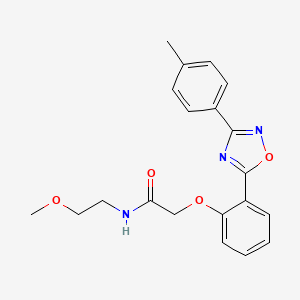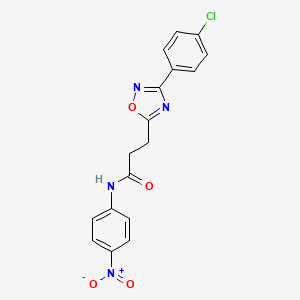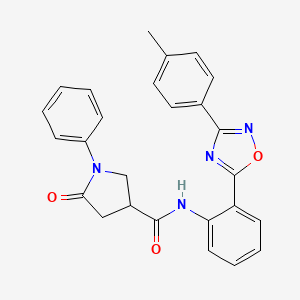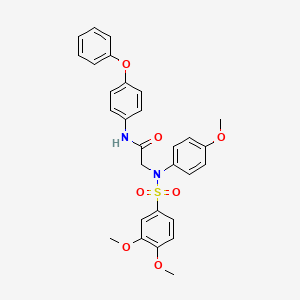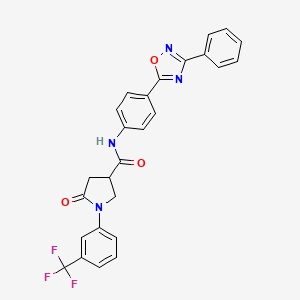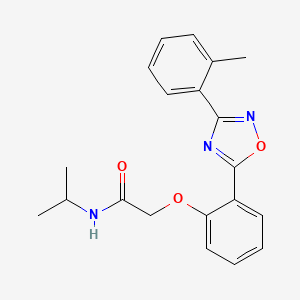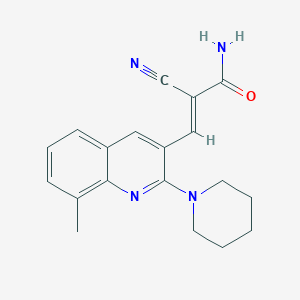
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide, also known as HQP-1351, is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HQP-1351 is a small molecule inhibitor of the bacterial enzyme LpxC, which is a key enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of gram-negative bacteria.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide has been extensively studied for its potential therapeutic applications in treating bacterial infections. The compound has shown potent activity against a broad range of gram-negative bacteria, including multidrug-resistant strains. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide has demonstrated good pharmacokinetic properties, such as high oral bioavailability and good tissue penetration, making it a promising candidate for further development as a novel antibacterial agent.
Wirkmechanismus
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide acts as a potent inhibitor of LpxC, which is a key enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of gram-negative bacteria. By inhibiting LpxC, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide disrupts the biosynthesis of lipid A, leading to the destabilization of the bacterial outer membrane and ultimately bacterial death. The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide is unique compared to other antibacterial agents, which target different stages of bacterial growth and replication.
Biochemical and physiological effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide has been shown to have potent antibacterial activity against a broad range of gram-negative bacteria, including multidrug-resistant strains. The compound has also demonstrated good pharmacokinetic properties, such as high oral bioavailability and good tissue penetration, making it a promising candidate for further development as a novel antibacterial agent. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide has shown low toxicity in animal studies, indicating a good safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide has several advantages for lab experiments, including its potent antibacterial activity against a broad range of gram-negative bacteria, its unique mechanism of action, and its good pharmacokinetic properties. However, there are also some limitations to using N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide in lab experiments, such as its complex synthesis method, which may limit its availability and scalability for large-scale studies.
Zukünftige Richtungen
There are several future directions for the development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide as a novel antibacterial agent. One direction is to optimize the synthesis method to improve the yield and scalability of the compound. Another direction is to conduct further preclinical studies to evaluate the safety and efficacy of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide in animal models. Additionally, clinical trials will be needed to evaluate the safety and efficacy of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide in humans. Finally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide may also be used as a tool compound to study the biosynthesis of lipid A and the role of LpxC in bacterial pathogenesis.
Synthesemethoden
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide was synthesized by a team of chemists led by Dr. Jian Li at Shanghai Institute of Materia Medica, Chinese Academy of Sciences. The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide involves a series of chemical reactions, including the formation of a key intermediate, which is then coupled with other chemical compounds to yield the final product. The synthesis method is complex and time-consuming, but it has been optimized to produce N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide in high yield and purity.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-19(23)22(16-8-10-17(25-2)11-9-16)13-15-12-14-6-4-5-7-18(14)21-20(15)24/h4-12H,3,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOXZTCGVKVUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801740 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

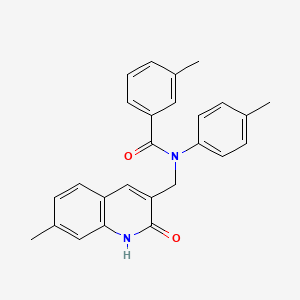
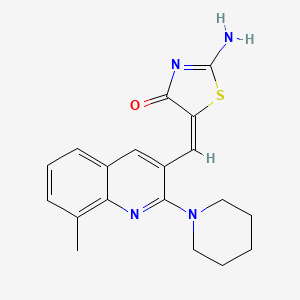
![1-(2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetyl)piperidine-4-carboxamide](/img/structure/B7717752.png)
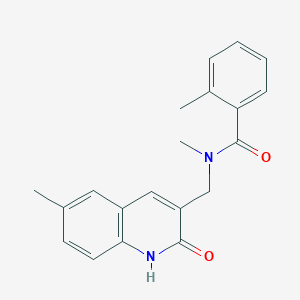
![2-{4-[(Z)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]phenoxy}acetamide](/img/structure/B7717758.png)
